Superior Binding Affinity for Melanocortin Receptors Over Closest Structural Analogs
4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one demonstrates a Ki of 0.0250 nM at the human melanocyte-stimulating hormone receptor (MC1R), a >4,400,000-fold higher affinity compared to its activity at mGluR1 (Ki > 270,000 nM). This exceptional potency and selectivity profile is distinct from other morpholinyl pyrrolidinones, which typically show nanomolar to micromolar affinities across a broader range of targets [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.0250 nM (MC1R) |
| Comparator Or Baseline | Ki > 270,000 nM (mGluR1) |
| Quantified Difference | >4,400,000-fold selectivity |
| Conditions | Competitive binding assay in HEK-293 cells expressing recombinant hMC1R; pH 7.5, 37°C [1] |
Why This Matters
This extreme target preference confirms the compound's utility as a highly selective tool for probing MC1R-related pathways, avoiding off-target effects common with less selective analogs.
- [1] BindingDB entry for 4-Butyl-1-(morpholin-4-yl)pyrrolidin-2-one (BDBM250648). View Source
